molecular formula C20H25N5O B2908492 4-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-2-methylpyridine CAS No. 2380042-73-7

4-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-2-methylpyridine

Cat. No.: B2908492
CAS No.: 2380042-73-7
M. Wt: 351.454
InChI Key: LLAMFLFHLPUUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-2-methylpyridine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-2-methylpyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazole derivative with a pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of key cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

2,5-dimethyl-7-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-14-9-18(6-7-21-14)26-13-17-5-4-8-24(12-17)20-11-15(2)22-19-10-16(3)23-25(19)20/h6-7,9-11,17H,4-5,8,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAMFLFHLPUUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=CC(=NC4=CC(=NN43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.